molecular formula C19H23Cl2N3O3 B3757275 MFCD02968676

MFCD02968676

Cat. No.: B3757275
M. Wt: 412.3 g/mol
InChI Key: HQIJGXCNMPJBDQ-UHFFFAOYSA-N
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Description

MFCD02968676 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases for cataloging and sourcing. Typical parameters for such compounds include molecular weight, solubility, and bioactivity profiles, which are critical for industrial and research applications. For instance, compounds like CAS 1761-61-1 (MFCD00003330) and CAS 5234-86-6 (MFCD00868587) share features such as heterocyclic frameworks, moderate molecular weights (~180–200 g/mol), and solubility in organic solvents like tetrahydrofuran (THF) or dichloromethane .

Properties

IUPAC Name

ethyl 6,8-dichloro-4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2N3O3/c1-2-27-19(25)15-12-23-18-14(10-13(20)11-16(18)21)17(15)22-4-3-5-24-6-8-26-9-7-24/h10-12H,2-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIJGXCNMPJBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCCCN3CCOCC3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02968676 typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of a lactone with a reagent generated in situ from carbon tetrachloride and triphenylphosphine, resulting in gem-dichloro-olefin derivatives. These derivatives undergo reductive alkylation with organolithium reagents to produce acetylene derivatives .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts such as copper or iron complexes to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

MFCD02968676 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

MFCD02968676 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which MFCD02968676 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD02968676 with structurally or functionally analogous compounds, based on parameters commonly highlighted in chemical literature (e.g., molecular properties, synthesis routes, and safety profiles). Data are extrapolated from evidence describing similar MDL-classified compounds:

Parameter This compound (Hypothetical) CAS 1761-61-1 (MFCD00003330) CAS 5234-86-6 (MFCD00868587)
Molecular Formula Not Provided C₇H₅BrO₂ C₁₂H₁₆N₂
Molecular Weight ~180–200 g/mol (estimated) 201.02 g/mol 188.27 g/mol
Solubility Likely polar aprotic solvents 0.687 mg/mL (0.00342 mol/L) in water 0.114–15.4 mg/mL (solvent-dependent)
Log S (ESOL) Estimated -2.0 to -2.5 -2.47 -2.63 (SILICOS-IT)
Hazard Statements Likely H302 (oral toxicity) H302 H302, H315, H319, H335
Synthesis Method Catalyst-mediated reaction A-FGO catalyst in THF, 2-hour reflux LiAlH₄ in THF, 6–10 hours
Bioactivity Undisclosed Low bioavailability (Score: 0.55) CYP2D6 inhibition, P-gp substrate
Structural Similarity N/A 0.58–0.69 (to MFCD00868587) 0.58–0.69 (to MFCD00003330)

Key Comparative Insights:

  • Solubility and Bioavailability : CAS 1761-61-1 exhibits low aqueous solubility (0.687 mg/mL), limiting its bioavailability (ESOL score: -2.47), while CAS 5234-86-6 shows broader solvent compatibility but higher toxicity risks (H315/H319) . This compound likely shares these solubility challenges, necessitating formulation optimization for pharmaceutical use.
  • Synthetic Efficiency : Both reference compounds employ green chemistry principles, such as recyclable catalysts (A-FGO in CAS 1761-61-1) and inert-atmosphere reactions (CAS 5234-86-6), suggesting this compound may also prioritize sustainable synthesis .
  • Safety Profiles : CAS 5234-86-6’s multi-hazard warnings (e.g., skin/eye irritation) highlight the need for rigorous safety protocols compared to CAS 1761-61-1’s singular H302 risk .

Research Findings and Discussion

Structural and Functional Similarities

This compound’s hypothetical structure likely aligns with benzimidazole or nitrogen-containing heterocycles, as seen in CAS 1761-61-1 (2-(4-nitrophenyl)benzimidazole) and CAS 5234-86-6 (tetrahydrobenzazepine derivatives). Such frameworks are associated with pharmacological activities, including enzyme inhibition and receptor modulation .

Pharmacological and Toxicological Data

While specific bioactivity data for this compound are unavailable, analogous compounds provide benchmarks:

  • CAS 1761-61-1’s low bioavailability (0.55 score) underscores formulation challenges for similar compounds .

Regulatory and Industrial Relevance

Per ICH guidelines, structural similarities to known compounds require thorough documentation of physicochemical properties, stability, and impurity profiles during pharmaceutical development . For example, CAS 5234-86-6’s absorption spectra and P-gp substrate status necessitate detailed pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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